3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid
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Overview
Description
3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid is a complex organic compound with a unique structure that includes a dioxane ring, a methoxyphenyl group, and a carboxamido propanoic acid moiety
Preparation Methods
The synthesis of 3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid typically involves multiple steps, including the formation of the dioxane ring and the introduction of the methoxyphenyl and carboxamido groups. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with a suitable dioxane precursor under acidic conditions to form the dioxane ring. This intermediate is then reacted with a carboxylic acid derivative to introduce the carboxamido group. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of dioxane-containing compounds on biological systems.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with aromatic receptors, while the carboxamido group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 3-((4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carboxamido)propanoic acid include:
3-(4-methoxyphenyl)propanoic acid: Lacks the dioxane ring and carboxamido group.
4-methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the dioxane ring and carboxamido group.
5,5-dimethyl-1,3-dioxane: Contains the dioxane ring but lacks the methoxyphenyl and carboxamido groups. The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H23NO6 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[[(4R)-2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane-4-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2)10-23-16(11-4-6-12(22-3)7-5-11)24-14(17)15(21)18-9-8-13(19)20/h4-7,14,16H,8-10H2,1-3H3,(H,18,21)(H,19,20)/t14-,16?/m0/s1 |
InChI Key |
CJZGGABZTIUAKJ-LBAUFKAWSA-N |
Isomeric SMILES |
CC1(COC(O[C@H]1C(=O)NCCC(=O)O)C2=CC=C(C=C2)OC)C |
Canonical SMILES |
CC1(COC(OC1C(=O)NCCC(=O)O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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